molecular formula C9H6Cl2N2S2 B1433535 3-Chloro-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole CAS No. 1803611-01-9

3-Chloro-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole

Cat. No.: B1433535
CAS No.: 1803611-01-9
M. Wt: 277.2 g/mol
InChI Key: ADLXFXVFOMPIQP-UHFFFAOYSA-N
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Description

3-Chloro-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C9H6Cl2N2S2 and its molecular weight is 277.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Chloro-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues . Additionally, it interacts with proteins involved in cell signaling pathways, potentially altering their function and leading to various cellular responses. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it affects the expression of genes involved in cell growth and differentiation, thereby altering cellular behavior. The impact on cellular metabolism includes changes in the levels of key metabolites and the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For example, it can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, it can activate or inhibit signaling pathways by interacting with receptors on the cell surface. Changes in gene expression are mediated through interactions with transcription factors and other regulatory proteins, leading to altered transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s activity and toxicity. Additionally, it can affect metabolic flux and metabolite levels, altering the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in certain organs, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.

Properties

IUPAC Name

3-chloro-5-[(4-chlorophenyl)methylsulfanyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S2/c10-7-3-1-6(2-4-7)5-14-9-12-8(11)13-15-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLXFXVFOMPIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=NS2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.